1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride

Catalog No.
S14273360
CAS No.
16974-20-2
M.F
C19H24ClNO2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-met...

CAS Number

16974-20-2

Product Name

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride

IUPAC Name

7-methyl-5-[(1-methylcyclohexyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C19H23NO2.ClH/c1-13-8-14-9-17-18(22-12-21-17)10-15(14)16(20-13)11-19(2)6-4-3-5-7-19;/h8-10H,3-7,11-12H2,1-2H3;1H

InChI Key

MYRQVNIFBMWJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCCC4)C)OCO3.[Cl-]

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H22ClNOC_{18}H_{22}ClNO and a CAS Registry Number of 20225-83-6. This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The specific structure of this compound features a dioxole moiety and a methylcyclohexyl group, which contributes to its unique properties and potential biological activities .

The chemical behavior of 1,3-dioxolo(4,5-g)isoquinoline derivatives often involves electrophilic aromatic substitution due to the electron-rich nature of the isoquinoline ring. Hydrochloride salts like this compound can undergo protonation and deprotonation reactions, influencing solubility and reactivity in various solvents. Additionally, the presence of the dioxole and methylcyclohexyl groups may facilitate specific nucleophilic attacks or condensation reactions under appropriate conditions .

The synthesis of 1,3-dioxolo(4,5-g)isoquinoline derivatives typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenols and amines, cyclization can be achieved through acid-catalyzed reactions.
  • Alkylation: The introduction of the methylcyclohexyl group may be performed via alkylation reactions using suitable alkyl halides.
  • Hydrochloride Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid .

1,3-Dioxolo(4,5-g)isoquinoline derivatives are primarily explored for their potential pharmaceutical applications. They may serve as lead compounds in drug discovery programs targeting neurological disorders or cancer therapies. Additionally, their unique structural features make them candidates for studies in medicinal chemistry focused on developing new therapeutic agents .

Interaction studies involving 1,3-dioxolo(4,5-g)isoquinoline derivatives are crucial for understanding their pharmacodynamics and pharmacokinetics. Preliminary studies may include:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability: Investigating how the compound is metabolized in biological systems.
  • Toxicity Assessment: Conducting toxicity evaluations to determine safe dosage levels for potential therapeutic use .

Several compounds share structural similarities with 1,3-dioxolo(4,5-g)isoquinoline derivatives. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Dioxolo(4,5-g)isoquinolineC11H13NO3C_{11}H_{13}NO_3Lacks bulky substituents
7-Methyl-5-(1-methylcyclopentyl)-1,3-dioxolo(4,5-g)isoquinolineC18H22ClNOC_{18}H_{22}ClNODifferent cyclopentyl group
HydrastinineC11H13NO3C_{11}H_{13}NO_3Known for its medicinal properties

These compounds highlight the diversity within the isoquinoline family while emphasizing the unique structural features that distinguish 1,3-dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride from its analogs .

Bischler-Napieralski Cyclization in Isoquinoline Alkaloid Synthesis

The Bischler-Napieralski reaction remains a cornerstone for synthesizing 3,4-dihydroisoquinoline intermediates, which serve as precursors to fully aromatic isoquinolines. This intramolecular electrophilic aromatic substitution involves cyclodehydration of β-arylethylamides or carbamates under acidic, dehydrating conditions. For the target compound, the 1,3-dioxolo[4,5-g]isoquinoline core is assembled via cyclization of a pre-functionalized phenethylamide derivative.

Mechanistic Considerations
Two competing pathways govern the reaction:

  • Dichlorophosphoryl imine-ester pathway: Cyclization precedes elimination, forming a dihydroisoquinoline intermediate.
  • Nitrilium ion pathway: Initial elimination generates a reactive nitrilium species, which undergoes electrophilic attack.

The choice of dehydrating agent critically influences the pathway. Phosphoryl chloride (POCl₃) at reflux (100–110°C) is optimal for substrates lacking electron-donating groups, while trifluoromethanesulfonic anhydride (Tf₂O) enables milder conditions (25–40°C) for electron-rich systems.

Application to 1,3-Dioxolo Ring Formation
Incorporating the 1,3-dioxolo moiety requires a pre-installed methylenedioxy group on the aromatic ring. For example, cyclization of N-acyl-3,4-methylenedioxyphenethylamine derivatives with POCl₃ yields the dihydroisoquinoline scaffold, which is subsequently oxidized to the aromatic system. A representative protocol involves:

StepReagents/ConditionsYield
CyclizationPOCl₃, reflux, 6 h72%
OxidationDDQ, CH₂Cl₂, 0°C → rt85%

This approach ensures regioselective formation of the [4,5-g] fused dioxole ring, as the methylenedioxy group directs electrophilic attack to the para position.

Oxidative Amidation Strategies for Functionalized Isoquinoline Scaffolds

Oxidative amidation enables direct introduction of carbonyl groups at the C1 position, bypassing multistep acylation sequences. The Aurigene method couples 2,2-dibromo-1-arylethanones with phenethylamines under aerial oxidation to form α-keto amides, which undergo Bischler-Napieralski cyclization.

Key Reaction Parameters

  • Dibromoketone substrate: 2,2-Dibromo-1-(3,4-methylenedioxyphenyl)ethan-1-one
  • Amine component: 2-(1-Methylcyclohexyl)ethylamine
  • Oxidant: Molecular oxygen (O₂) in DMF at 80°C
  • Cyclization agent: PPA (polyphosphoric acid) at 120°C

This tandem oxidative amidation-cyclization achieves 58–64% overall yield for 1-acylisoquinolines, with the 1-methylcyclohexylmethyl group introduced via the amine precursor.

Photochemical Variants
Recent advances employ visible-light-mediated carbamoyl radical cascades. Irradiation of N-(methacryloyl)benzamides with oxamic acids and 4CzIPN photosensitizer generates carbamoyl radicals, which undergo anti-Markovnikov addition and cyclization to form 1,3-dione-functionalized isoquinolines. While not yet applied to the target molecule, this method offers a route to C5-functionalized derivatives.

Modular Approaches to 7-Methyl-5-((1-Methylcyclohexyl)methyl) Substituent Incorporation

Installing the 7-methyl and 5-(1-methylcyclohexyl)methyl groups demands orthogonal protection-deprotection strategies and regioselective alkylation.

7-Methyl Group Introduction

  • Directed ortho-metalation (DoM): A tert-butoxycarbonyl (Boc) directing group on the dihydroisoquinoline nitrogen facilitates lithiation at C7, followed by quenching with methyl iodide.
  • Friedel-Crafts alkylation: Using methylaluminum chloride (MeAlCl₂) and methyl chloride on the pre-formed isoquinoline.

5-(1-Methylcyclohexyl)methyl Attachment
A Sonogashira coupling-cyclization sequence proves effective:

  • Alkyne installation: Couple 2-bromo-6-methoxymethyloxybenzaldehyde with 1-methylcyclohexylacetylene using Pd(PPh₃)₂Cl₂/CuI.
  • Iminium cyclization: Treat the alkynyl aldehyde with ammonium acetate to form the isoquinoline core, simultaneously introducing the cyclohexylmethyl group at C5.

Optimization Data

StepReagentsTemperatureYield
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI, Et₃N60°C69%
CyclizationNH₄OAc, MeOH80°C89%

This modular approach achieves the target substitution pattern in 11 steps with 2.9% overall yield.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.1495567 g/mol

Monoisotopic Mass

333.1495567 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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